Methyl oleanonate
Overview
Description
Mechanism of Action
Target of Action
Methyl oleanonate is a natural triterpene PPARγ agonist . PPARγ, or peroxisome proliferator-activated receptor gamma, is a type of nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammatory responses .
Mode of Action
As a PPARγ agonist, this compound binds to the PPARγ receptor, activating it . This activation leads to changes in the transcription of specific genes involved in lipid metabolism, glucose homeostasis, and inflammation .
Biochemical Pathways
The activation of PPARγ by this compound affects various biochemical pathways. These include pathways involved in lipid metabolism and glucose homeostasis . The exact downstream effects of these pathway alterations depend on the specific cellular context and the presence of other signaling molecules.
Pharmacokinetics
As a lipophilic compound, it is likely to be well-absorbed and distributed throughout the body
Result of Action
The activation of PPARγ by this compound can lead to a variety of cellular effects. These include changes in lipid and glucose metabolism, which can affect energy balance and insulin sensitivity . Additionally, PPARγ activation has anti-inflammatory effects, which can influence immune responses . This compound also has anti-cancer effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other signaling molecules can affect the response to PPARγ activation
Biochemical Analysis
Biochemical Properties
Methyl oleanonate is a PPARγ agonist . PPARγ (Peroxisome proliferator-activated receptor gamma) is a type of protein that belongs to the nuclear receptor family of ligand-activated transcription factors . By acting as an agonist, this compound can bind to PPARγ and activate it, which can lead to various biochemical reactions within the cell .
Cellular Effects
This compound has been found to have anti-cancer effects . It has shown cytotoxic activity on KB, MCF-7, and HeLa cell lines . The cytotoxic activity of this compound is higher than that of unchanged oleanolic acid . This suggests that this compound can influence cell function by inducing cell death in certain types of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPARγ . As a PPARγ agonist, this compound can bind to this nuclear receptor and activate it . This activation can lead to changes in gene expression, which can ultimately influence various cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathway of PPARγ activation . PPARγ is a key regulator of lipid metabolism and glucose homeostasis . Therefore, the activation of PPARγ by this compound could potentially influence these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl oleanonate can be synthesized through several methods. One common approach involves using oleanolic acid as a starting material. The synthesis typically involves an acid-catalyzed esterification reaction, where oleanolic acid is treated with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve the extraction of oleanolic acid from natural sources such as plants, followed by its chemical modification. The large-scale synthesis may employ similar esterification reactions but with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl oleanonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oleanonic acid derivatives.
Reduction: Reduction reactions can convert it into different triterpene derivatives.
Substitution: It can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oleanonic acid derivatives, reduced triterpenes, and substituted triterpenes .
Scientific Research Applications
Methyl oleanonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various triterpene derivatives.
Biology: It exhibits significant biological activities, making it a subject of study for its potential therapeutic effects.
Industry: It is used in the development of pharmaceuticals and natural product-based formulations.
Comparison with Similar Compounds
Oleanolic Acid: The parent compound of methyl oleanonate, known for its similar biological activities.
Methyl Oleanolate: Another methyl ester derivative of oleanolic acid with comparable properties.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its biological activities and make it a valuable compound for various research applications. Its ability to act as a PPARγ agonist and its potent anti-cancer properties distinguish it from other similar triterpenes .
Properties
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-23H,10-19H2,1-8H3/t21-,22-,23+,28-,29+,30+,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMUFCXCVKVCSV-VNNAKPRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316509 | |
Record name | Methyl oleanonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-58-0 | |
Record name | Methyl oleanonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1721-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl oleanonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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